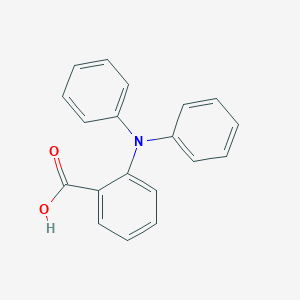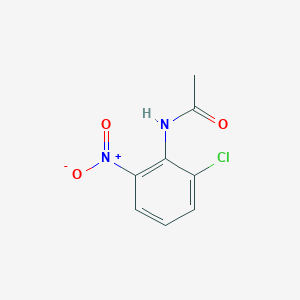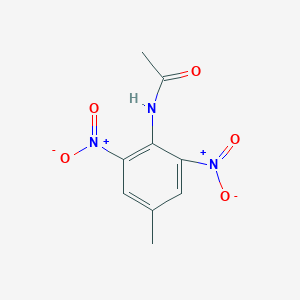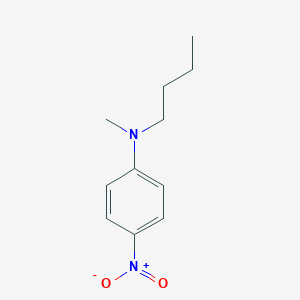![molecular formula C18H13BrO3S B189172 [4-(4-Bromophenyl)phenyl] benzenesulfonate CAS No. 58743-85-4](/img/structure/B189172.png)
[4-(4-Bromophenyl)phenyl] benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Bromophenyl)phenyl] benzenesulfonate (BPB) is a chemical compound that has been widely used in scientific research as a fluorescent labeling reagent. It is a sulfonated derivative of stilbene and has a unique structure that makes it an excellent probe for studying various biological processes.
Mechanism Of Action
The mechanism of action of [4-(4-Bromophenyl)phenyl] benzenesulfonate is based on its ability to form a covalent bond with amino groups in proteins and other biomolecules. The reaction occurs through nucleophilic substitution, where the amino group attacks the carbonyl carbon of the [4-(4-Bromophenyl)phenyl] benzenesulfonate molecule. The resulting adduct is stable and can be detected by fluorescence spectroscopy.
Biochemical And Physiological Effects
[4-(4-Bromophenyl)phenyl] benzenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, its covalent labeling mechanism can alter the function of proteins and other biomolecules, and researchers should be aware of this potential effect when interpreting their results.
Advantages And Limitations For Lab Experiments
One of the main advantages of [4-(4-Bromophenyl)phenyl] benzenesulfonate is its high labeling efficiency and specificity. It can label proteins and other biomolecules with high precision, and its fluorescence properties allow for easy detection and imaging. However, [4-(4-Bromophenyl)phenyl] benzenesulfonate has limitations in terms of its chemical stability and photostability. It can degrade over time, and its fluorescence signal can fade under prolonged exposure to light.
Future Directions
There are several future directions for [4-(4-Bromophenyl)phenyl] benzenesulfonate research. One area of interest is the development of new [4-(4-Bromophenyl)phenyl] benzenesulfonate derivatives with improved chemical and photostability. Another direction is the application of [4-(4-Bromophenyl)phenyl] benzenesulfonate in live-cell imaging, where its fluorescence properties can be used to study dynamic cellular processes in real-time. Additionally, [4-(4-Bromophenyl)phenyl] benzenesulfonate can be used in combination with other labeling reagents to study complex biological systems and interactions.
Synthesis Methods
[4-(4-Bromophenyl)phenyl] benzenesulfonate can be synthesized by reacting 4-bromobenzophenone with sodium benzenesulfonate in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The yield of the reaction is typically around 70-80%, and the purity of the product can be increased by recrystallization.
Scientific Research Applications
[4-(4-Bromophenyl)phenyl] benzenesulfonate has been extensively used as a fluorescent labeling reagent in various biological studies. It can be used to label proteins, lipids, and nucleic acids, and its fluorescence properties make it an excellent tool for studying the localization and dynamics of these molecules in cells and tissues. [4-(4-Bromophenyl)phenyl] benzenesulfonate has also been used to study the interactions between proteins and other biomolecules, such as DNA and RNA.
properties
CAS RN |
58743-85-4 |
|---|---|
Product Name |
[4-(4-Bromophenyl)phenyl] benzenesulfonate |
Molecular Formula |
C18H13BrO3S |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
[4-(4-bromophenyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C18H13BrO3S/c19-16-10-6-14(7-11-16)15-8-12-17(13-9-15)22-23(20,21)18-4-2-1-3-5-18/h1-13H |
InChI Key |
WCZHJYJCMMUNDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Other CAS RN |
58743-85-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
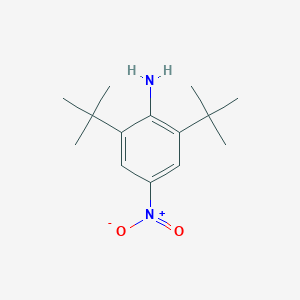
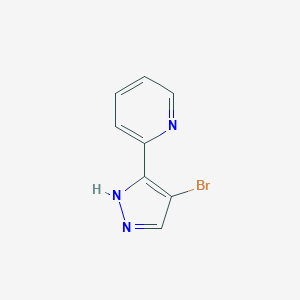
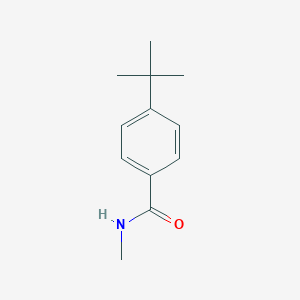

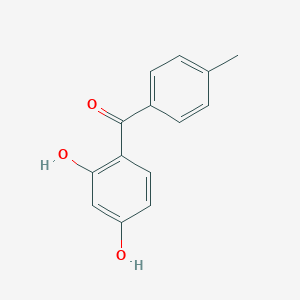
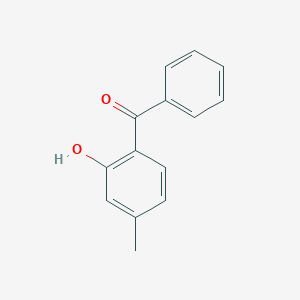
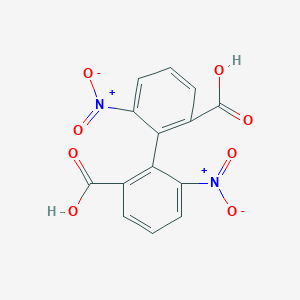
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
